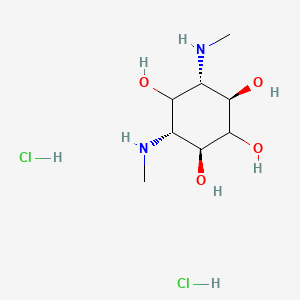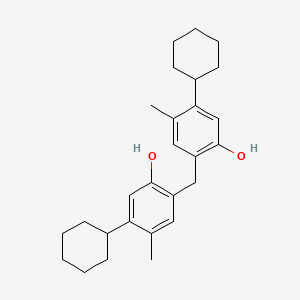
Bis-(2-hydroxy-3-cyclohexyl-5-methyl-phenyl)-methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-(2-hydroxy-3-cyclohexyl-5-methyl-phenyl)-methane is an organic compound characterized by its two phenolic groups, each substituted with cyclohexyl and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis-(2-hydroxy-3-cyclohexyl-5-methyl-phenyl)-methane typically involves the condensation of 2-hydroxy-3-cyclohexyl-5-methylbenzaldehyde with formaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Bis-(2-hydroxy-3-cyclohexyl-5-methyl-phenyl)-methane can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents like sodium borohydride.
Substitution: The phenolic hydroxyl groups can be substituted with other functional groups through reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Alkylated or acylated phenols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism by which Bis-(2-hydroxy-3-cyclohexyl-5-methyl-phenyl)-methane exerts its effects depends on its interaction with molecular targets. For example, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress pathways. The compound’s biological activity could be mediated through binding to specific enzymes or receptors, modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol A: Similar in structure but with different substituents on the phenolic rings.
Bis-(2-hydroxy-3-tert-butyl-5-methyl-phenyl)-methane: Another compound with similar phenolic groups but different alkyl substituents.
Uniqueness
Bis-(2-hydroxy-3-cyclohexyl-5-methyl-phenyl)-methane is unique due to its specific cyclohexyl and methyl substitutions, which may confer distinct physical and chemical properties compared to other similar compounds
Eigenschaften
Molekularformel |
C27H36O2 |
|---|---|
Molekulargewicht |
392.6 g/mol |
IUPAC-Name |
5-cyclohexyl-2-[(4-cyclohexyl-2-hydroxy-5-methylphenyl)methyl]-4-methylphenol |
InChI |
InChI=1S/C27H36O2/c1-18-13-22(26(28)16-24(18)20-9-5-3-6-10-20)15-23-14-19(2)25(17-27(23)29)21-11-7-4-8-12-21/h13-14,16-17,20-21,28-29H,3-12,15H2,1-2H3 |
InChI-Schlüssel |
CSYXLHVZIABNNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C2CCCCC2)O)CC3=C(C=C(C(=C3)C)C4CCCCC4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


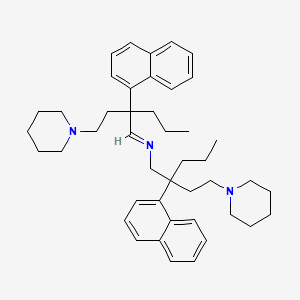

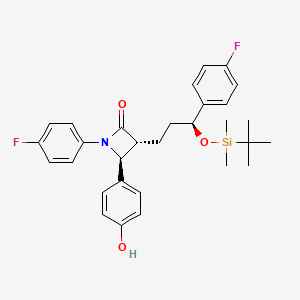



![3-(2-{[3-(2-carboxyethyl)-5-{[(2Z)-3-ethyl-4-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-ylidene]methyl}-4-methyl-1H-pyrrol-2-yl]methyl}-5-{[(2Z)-4-ethyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-ylidene]methyl}-4-methyl-1H-pyrrol-3-yl)propanoic acid](/img/structure/B15289024.png)

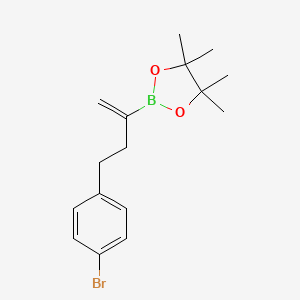
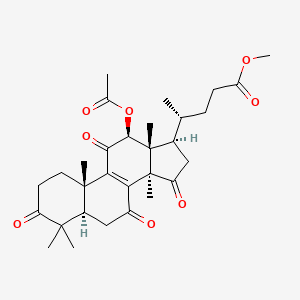

![[(7'S,9'E,11'S,12'R,13'S,14'R,15'R,16'R,17'S,18'S,19'E,21'Z)-15',17'-dihydroxy-11'-methoxy-7',12',14',16',18',22'-hexamethyl-4,6',23',29'-tetraoxospiro[1,3-dioxolane-2,27'-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene]-13'-yl] acetate](/img/structure/B15289075.png)
